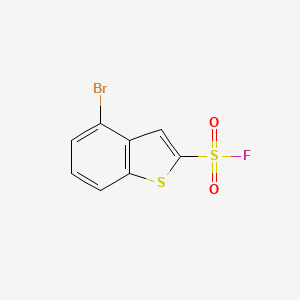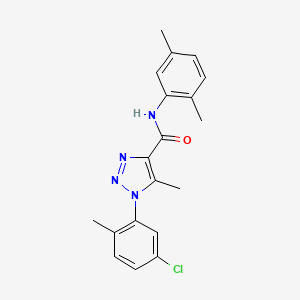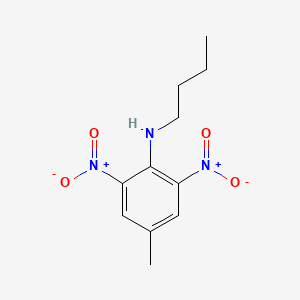
N-butyl-4-methyl-2,6-dinitroaniline
Descripción general
Descripción
N-butyl-4-methyl-2,6-dinitroaniline is an organic compound with the molecular formula C11H15N3O4. It is a member of the dinitroaniline family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two nitro groups (-NO2) attached to the aromatic ring, along with a butyl group and a methyl group.
Mecanismo De Acción
Target of Action
N-butyl-4-methyl-2,6-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization . This disruption of microtubule dynamics interferes with cell division and growth, particularly in rapidly dividing cells such as those found in weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin proteins into microtubules . By inhibiting this process, the compound disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound has alow aqueous solubility and is non-volatile These properties suggest that the compound may have limited bioavailability and could be slow to metabolize and excrete
Result of Action
The primary result of this compound’s action is the inhibition of cell division and growth in targeted organisms . This leads to a reduction in weed populations, making the compound effective as a pre-emergence herbicide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a herbicide may be affected by soil composition, moisture levels, and temperature . Additionally, the compound’s stability and persistence in the environment can vary depending on local conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-butyl-4-methylaniline. The process can be summarized as follows:
Nitration Reaction: N-butyl-4-methylaniline is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature. This reaction introduces nitro groups at the 2 and 6 positions of the aromatic ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-butyl-4-methyl-2,6-diaminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
N-butyl-4-methyl-2,6-dinitroaniline has several scientific research applications, including:
Agriculture: It is used as a herbicide to control the growth of unwanted plants by inhibiting cell division in the roots and shoots.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound is used as a standard or reagent in analytical techniques to study reaction mechanisms and kinetics.
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-2,4-dinitroaniline: Similar structure but with nitro groups at different positions.
N-sec-butyl-4-tert-butyl-2,6-dinitroaniline: Contains a sec-butyl group and a tert-butyl group instead of a butyl group and a methyl group.
Uniqueness
N-butyl-4-methyl-2,6-dinitroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its effectiveness as a herbicide and its role as an intermediate in pharmaceutical synthesis highlight its versatility compared to other dinitroaniline compounds.
Propiedades
IUPAC Name |
N-butyl-4-methyl-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKPRDTRWITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

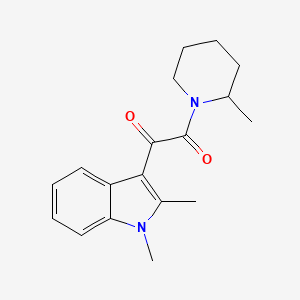
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
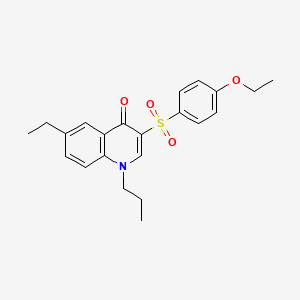
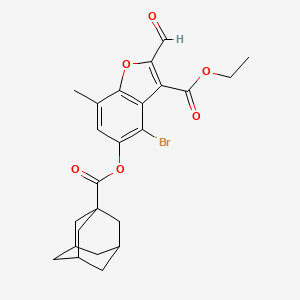


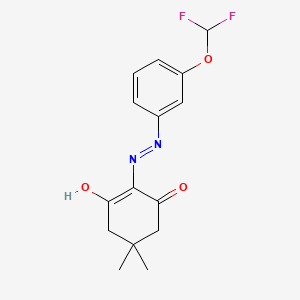
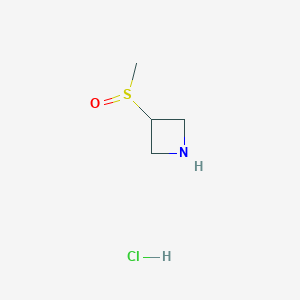
![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)
